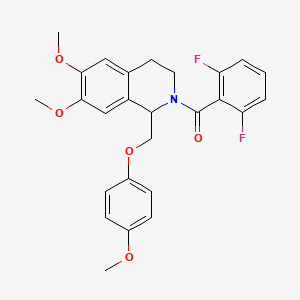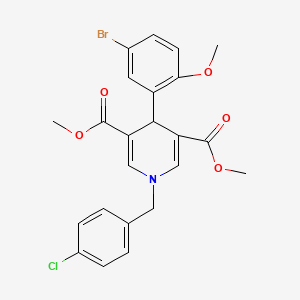
Dimethyl 1-(4-fluorobenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-(4-Fluorbenzyl)-4-(4-Methoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylat is a chemical compound that belongs to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of fluorobenzyl and methoxyphenyl groups in the structure suggests potential pharmacological activities.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
The synthesis of Dimethyl 1-(4-Fluorbenzyl)-4-(4-Methoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylat typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrielle Produktionsverfahren
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and consistent product quality.
Chemische Reaktionsanalyse
Arten von Reaktionen
Dimethyl 1-(4-Fluorbenzyl)-4-(4-Methoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylat can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduktion: Reduction of the nitro group (if present) to an amine.
Substitution: Halogenation or alkylation at specific positions on the aromatic rings.
Häufige Reagenzien und Bedingungen
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduktion: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Hauptprodukte
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding pyridine derivative, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(4-Fluorbenzyl)-4-(4-Methoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylat has several scientific research applications:
Chemie: Used as a building block for the synthesis of more complex molecules.
Biologie: Studied for its potential effects on cellular processes and signaling pathways.
Medizin: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Industrie: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl 1-(4-Fluorbenzyl)-4-(4-Methoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylat involves its interaction with calcium channels. By blocking these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage conditions such as hypertension and angina.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifedipin: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipin: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipin: Similar in structure and function, used for managing high blood pressure.
Einzigartigkeit
Dimethyl 1-(4-Fluorbenzyl)-4-(4-Methoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylat is unique due to the presence of fluorobenzyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. These structural differences can influence the compound’s potency, selectivity, and overall therapeutic profile.
Eigenschaften
Molekularformel |
C23H22FNO5 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22FNO5/c1-28-18-10-6-16(7-11-18)21-19(22(26)29-2)13-25(14-20(21)23(27)30-3)12-15-4-8-17(24)9-5-15/h4-11,13-14,21H,12H2,1-3H3 |
InChI-Schlüssel |
XMVYCRUDKWYVJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11210384.png)

![7-Ethoxy-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210409.png)
![N-(3,4-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11210421.png)
![N-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210428.png)


![1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210447.png)
![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11210461.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B11210463.png)
![1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11210467.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11210471.png)


